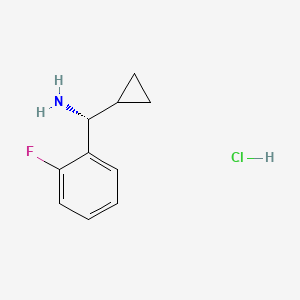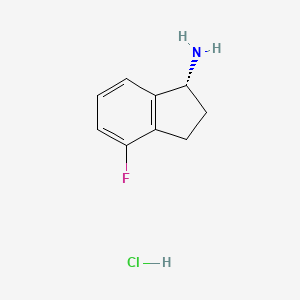
3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile
Vue d'ensemble
Description
3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by its molecular structure, which includes an aminopiperidine ring and a nitrile group.
Applications De Recherche Scientifique
3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile has several scientific research applications across different fields:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may serve as a ligand or inhibitor in biological studies, interacting with specific enzymes or receptors.
Industry: The compound can be utilized in the manufacturing of various chemical products, including pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
The primary target of 3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1), which stimulate a decrease in blood glucose levels .
Mode of Action
this compound acts as a competitive, reversible inhibitor of DPP-4 . By inhibiting DPP-4, it slows the breakdown of GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) . This leads to an increase in the production of insulin and a decrease in the production of glucagon by the pancreas .
Biochemical Pathways
The inhibition of DPP-4 affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels. The primary incretins are GLP-1 and GIP. By inhibiting DPP-4, this compound increases the levels of these incretins . This results in increased insulin synthesis and release, decreased glucagon secretion, and decreased hepatic glucose production .
Pharmacokinetics
Similar compounds have been shown to have a rapid absorption and a long half-life, which could suggest a good bioavailability .
Result of Action
The result of the action of this compound is an overall decrease in blood glucose levels. By increasing the levels of incretins, it promotes insulin production and inhibits glucagon secretion . This leads to a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues .
Analyse Biochimique
Biochemical Properties
3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions, particularly in the inhibition of dipeptidyl peptidase-4 (DPP-4) enzyme . This compound interacts with DPP-4, leading to increased levels of active incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These interactions result in enhanced insulin secretion and improved glycemic control . Additionally, this compound has been shown to interact with other proteins and biomolecules involved in inflammatory and oxidative stress pathways .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In macrophages, it reduces the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6), and decreases reactive oxygen species (ROS) levels . This compound also influences cell signaling pathways by modulating the expression of scavenger receptors and cholesterol transporters, thereby reducing lipid accumulation and promoting cholesterol efflux . Furthermore, this compound has been observed to enhance endothelial cell function and prevent vascular abnormalities .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the DPP-4 enzyme . By inhibiting DPP-4, this compound prevents the degradation of incretins, leading to prolonged incretin activity and enhanced insulin secretion . Additionally, this compound modulates gene expression related to inflammatory and oxidative stress pathways, contributing to its anti-inflammatory and antioxidant effects . These molecular interactions highlight the compound’s potential therapeutic applications in metabolic and cardiovascular diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown sustained improvements in glycemic control and reductions in inflammatory markers with chronic administration . These findings suggest that this compound maintains its efficacy and stability in both in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively improves glycemic control and reduces inflammatory markers without significant adverse effects . At high doses, potential toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to glucose homeostasis and lipid metabolism . By inhibiting DPP-4, the compound enhances the activity of incretins, leading to improved insulin secretion and glucose regulation . Additionally, it modulates lipid metabolism by reducing lipid accumulation and promoting cholesterol efflux in macrophages . These metabolic effects contribute to the compound’s potential therapeutic applications in diabetes and cardiovascular diseases.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound exhibits good bioavailability and is efficiently absorbed and distributed to target tissues . Its localization within tissues is influenced by its interactions with cellular transporters and binding proteins, which facilitate its accumulation in specific compartments .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with its target enzymes and proteins . The compound’s activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to relevant cellular compartments . These localization patterns are crucial for its biochemical and therapeutic effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile typically involves the reaction of 3-aminopiperidine with cyanoacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a strong acid or base, and at an elevated temperature to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can produce amines or other reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various substituted derivatives.
Comparaison Avec Des Composés Similaires
3-(3-aminopiperidin-1-yl)butanoic acid dihydrochloride
3-(3-aminopiperidin-1-yl)-2,2-dimethylpropanoic acid dihydrochloride
3-(3-aminopiperidin-1-yl)-1,2-dihydropyrazin-2-one hydrochloride
Propriétés
IUPAC Name |
3-(3-aminopiperidin-1-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-4-3-8(12)11-5-1-2-7(10)6-11/h7H,1-3,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPQSBYEMHABIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1489417.png)



![4-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1489427.png)

![1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione hydrochloride](/img/structure/B1489429.png)

![N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride](/img/structure/B1489432.png)


![7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1489436.png)

![2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]acetamide](/img/structure/B1489440.png)
